molecular formula C7H7N3OS B13703054 2-(2-Thiazolyl)imidazole-5-methanol

2-(2-Thiazolyl)imidazole-5-methanol

Cat. No.: B13703054
M. Wt: 181.22 g/mol
InChI Key: FBSIXKIWYBTMOQ-UHFFFAOYSA-N
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Description

2-(2-Thiazolyl)imidazole-5-methanol is a heterocyclic compound that features both thiazole and imidazole rings. These rings are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject of study in fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thiazolyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiazole derivatives with imidazole precursors under controlled conditions. For instance, the cyclization of amido-nitriles can form disubstituted imidazoles . The reaction conditions often involve the use of catalysts such as nickel or rhodium, and the process may include steps like proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the catalytic processes involved.

Chemical Reactions Analysis

Types of Reactions

2-(2-Thiazolyl)imidazole-5-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the presence of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the thiazole or imidazole rings .

Mechanism of Action

The mechanism by which 2-(2-Thiazolyl)imidazole-5-methanol exerts its effects involves its interaction with specific molecular targets. The thiazole and imidazole rings can participate in hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

[2-(1,3-thiazol-2-yl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C7H7N3OS/c11-4-5-3-9-6(10-5)7-8-1-2-12-7/h1-3,11H,4H2,(H,9,10)

InChI Key

FBSIXKIWYBTMOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C2=NC=C(N2)CO

Origin of Product

United States

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